4-Phenylbutyric acid-d2
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Overview
Description
4-Phenylbutyric acid-d2 is a deuterated form of 4-Phenylbutyric acid, where two hydrogen atoms are replaced by deuterium. This compound is known for its role as a chemical chaperone and histone deacetylase inhibitor, making it valuable in various scientific research fields, including cancer and infection studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Phenylbutyric acid-d2 involves the deuteration of 4-Phenylbutyric acid. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method involves the reaction of 4-Phenylbutyric acid with deuterated water (D2O) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the purification of 4-Phenylbutyric acid, followed by its reaction with deuterated reagents under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylbutyric acid-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-Phenylbutyric acid-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound for tracing and quantification in various chemical reactions.
Biology: It serves as a chemical chaperone, helping to prevent protein misfolding and aggregation.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
4-Phenylbutyric acid-d2 exerts its effects primarily through two mechanisms:
Comparison with Similar Compounds
4-Phenylbutyric Acid: The non-deuterated form, used similarly in research and medicine.
Sodium Phenylbutyrate: A salt form used in the treatment of urea cycle disorders and as a histone deacetylase inhibitor.
Uniqueness: 4-Phenylbutyric acid-d2 is unique due to its deuterium labeling, which provides advantages in tracing and quantification in research. The presence of deuterium can also affect the pharmacokinetic and metabolic profiles of the compound, making it distinct from its non-deuterated counterparts .
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2,2,3,3-tetradeuterio-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i4D2,8D2 |
InChI Key |
OBKXEAXTFZPCHS-ZDAGDFTFSA-N |
Isomeric SMILES |
[2H]C([2H])(CC1=CC=CC=C1)C([2H])([2H])C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.